molecular formula C14H11NO B188527 9-Methyl-9H-carbazole-3-carbaldehyde CAS No. 21240-56-2

9-Methyl-9H-carbazole-3-carbaldehyde

Cat. No. B188527
Key on ui cas rn: 21240-56-2
M. Wt: 209.24 g/mol
InChI Key: PNTJHESWOJBCRP-UHFFFAOYSA-N
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Patent
US09403794B2

Procedure details

To a solution of 2b (1.8 g, 6.9 mmol) in dried THF (45 mL) was added n-BuLi (3.3 mL 8.3 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 1 h and then added with dried DMF (8 mL). The reaction mixture was allowed to warm to room temperature and stirred overnight before quenched with aqueous ammonia chloride solution. Water was added and extracted with ethyl acetate three times. The combined organic phase was washed with brine and dried over anhydrous sodium sulfate. After removing the solvent, the residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:4) as eluent to afford 3b (0.86 g) in 60% yield. 1H NMR (400 MHz, CDCl3) δ 9.58 (s, 1H), 7.79 (s, 1H), 7.49 (d, J=7.6 Hz, 1H), 7.41 (d, J=8.8 Hz, 1H), 7.09 (t, J=7.6 Hz), 6.90 (t, J=7.6 Hz, 1H), 6.77 (d, J=8.0 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 3.00 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 190.9, 143.2, 140.5, 127.4, 125.8, 122.7, 121.7, 119.6, 119.4, 108.3, 107.6, 28.0.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:15])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[Li]CCCC.CN([CH:24]=[O:25])C>C1COCC1>[CH3:15][N:6]1[C:5]2[CH:4]=[CH:3][C:2]([CH:24]=[O:25])=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C
Name
Quantity
3.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
before quenched with aqueous ammonia chloride solution
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C2=CC=CC=C2C=2C=C(C=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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